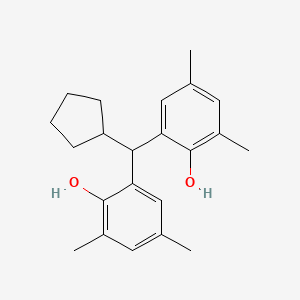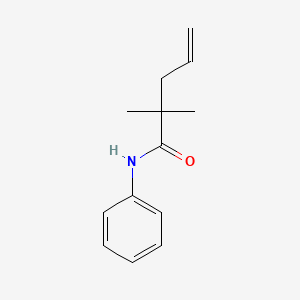
2,2-Dimethyl-N-phenylpent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-phenylpent-4-enamide is an organic compound with the molecular formula C13H17NO It is characterized by the presence of a phenyl group attached to an amide functional group, along with a pent-4-enamide chain that includes two methyl groups at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-phenylpent-4-enamide typically involves the reaction of 2,2-dimethylpent-4-enamide with aniline in the presence of a suitable catalyst. One common method involves the use of lithium diisopropylamide (LDA) as a base, which facilitates the deprotonation of the amide and subsequent nucleophilic attack by aniline. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-phenylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl oxides or hydroxylated derivatives.
Reduction: Conversion to 2,2-dimethyl-N-phenylpent-4-enamine.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-N-phenylpent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-phenylpent-4-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylmethacrylamide: Similar structure with a methacrylamide group instead of a pent-4-enamide chain.
2-Methyl-N-phenylacrylamide: Contains a methyl group at the second position and an acrylamide group.
Uniqueness
2,2-Dimethyl-N-phenylpent-4-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon position and the pent-4-enamide chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
647027-58-5 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2,2-dimethyl-N-phenylpent-4-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-10-13(2,3)12(15)14-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3,(H,14,15) |
Clé InChI |
MYVQJUZICWANCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C)C(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)

boranyl](/img/structure/B12589583.png)
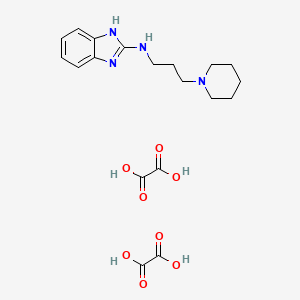
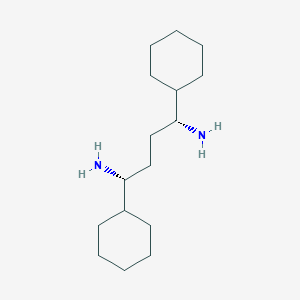
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12589600.png)
![5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide](/img/structure/B12589606.png)
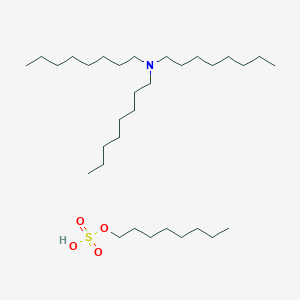
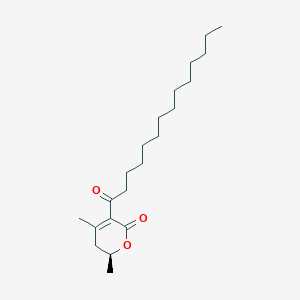
![2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-](/img/structure/B12589627.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)
